2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane
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Overview
Description
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane is an organic compound belonging to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused with a three-membered ring. The presence of a bromobutan-2-yl group attached to the bicyclo[2.2.1]heptane core adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core under mild conditions . This reaction can be catalyzed by organocatalysts, enabling high enantioselectivity and operational simplicity .
Industrial Production Methods: Industrial production of this compound may involve the reaction of cyclopentadiene with noncyclic olefins, followed by isomerization in the presence of an isomerization catalyst . This method is efficient and economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclo[2.2.1]heptane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various intermediates and products. These reactions can affect biochemical pathways and enzyme activities, making the compound useful in studying molecular mechanisms.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane: A simpler analog without the bromobutan-2-yl group.
2-Chlorobicyclo[2.2.1]heptane: Similar structure but with a chlorine atom instead of bromine.
Bicyclo[2.2.1]heptane-1-carboxylates: Compounds with a carboxylate group attached to the bicyclic core.
Uniqueness: 2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane is unique due to the presence of the bromobutan-2-yl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for a wide range of substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C11H19Br |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-(1-bromobutan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19Br/c1-2-9(7-12)11-6-8-3-4-10(11)5-8/h8-11H,2-7H2,1H3 |
InChI Key |
GDIZALRBFWQHID-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)C1CC2CCC1C2 |
Origin of Product |
United States |
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